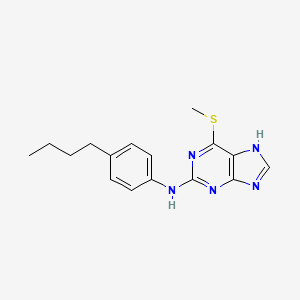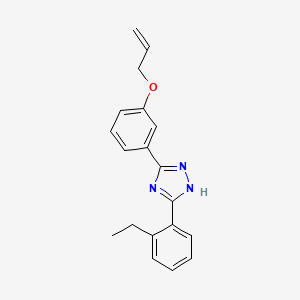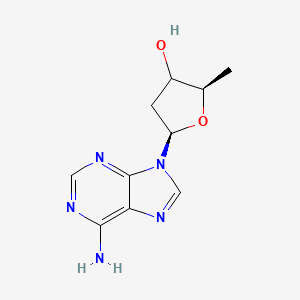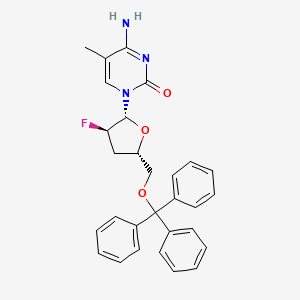
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2-position and a trityl group at the 5-O position of the pentofuranosyl ring. It is a derivative of 5-methylcytosine, a modified form of the DNA base cytosine, which plays a role in gene expression regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the pentofuranosyl ring are protected using trityl chloride in the presence of a base such as pyridine.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The protected and fluorinated sugar is then coupled with 5-methylcytosine using a glycosylation reaction, often facilitated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trityl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its potential role in gene expression regulation and epigenetics.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of novel pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine atom and trityl group can alter the compound’s interaction with enzymes involved in DNA replication and repair, leading to potential antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dideoxy-2-fluoro-beta-D-erythro-pentofuranosyl)-5-methylcytosine: Lacks the trityl group.
1-(2,3-Dideoxy-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine: Lacks the fluorine atom.
5-Methylcytosine: The parent compound without any modifications.
Uniqueness
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine is unique due to the presence of both the fluorine atom and the trityl group, which can significantly alter its chemical properties and biological activity compared to its analogs.
Properties
CAS No. |
132776-31-9 |
|---|---|
Molecular Formula |
C29H28FN3O3 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C29H28FN3O3/c1-20-18-33(28(34)32-26(20)31)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H2,31,32,34)/t24-,25+,27+/m0/s1 |
InChI Key |
HOYMCLBCVGEXOY-ZWEKWIFMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



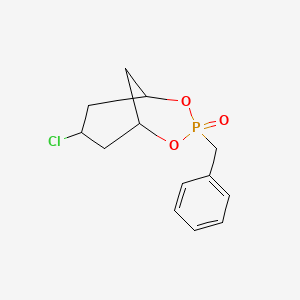
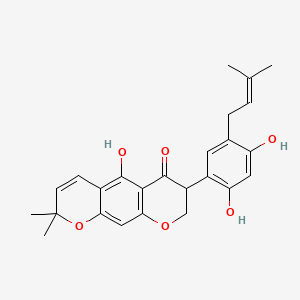



![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
